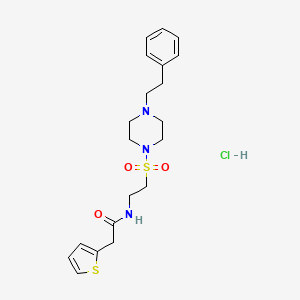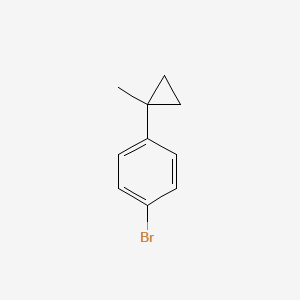
1-Bromo-4-(1-methylcyclopropyl)benzene
Descripción general
Descripción
“1-Bromo-4-(1-methylcyclopropyl)benzene” is a chemical compound with the molecular weight of 211.1 . It is a liquid at room temperature . The IUPAC name for this compound is 1-bromo-4-(1-methylcyclopropyl)benzene .
Molecular Structure Analysis
The InChI code for “1-Bromo-4-(1-methylcyclopropyl)benzene” is 1S/C10H11Br/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “1-Bromo-4-(1-methylcyclopropyl)benzene” are not detailed in the searched resources, bromobenzenes typically undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
“1-Bromo-4-(1-methylcyclopropyl)benzene” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the searched resources.Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Properties
1-Bromo-4-(1-methylcyclopropyl)benzene has been explored for its potential in the synthesis and investigation of fluorescence properties. A study by Liang Zuo-qi (2015) focused on synthesizing a derivative compound through reactions involving this chemical. This derivative exhibited interesting photoluminescence properties, both in solution and solid states, showcasing its potential in fluorescence applications (Liang Zuo-qi, 2015).
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions involving 1-Bromo-4-(1-methylcyclopropyl)benzene have been a subject of research, particularly in the synthesis of complex organic compounds. A study by Xiaolin Pan et al. (2014) demonstrated the use of this chemical in forming indeno[1,2-c]chromenes, highlighting its role in facilitating molecular complexity and diversity (Pan et al., 2014).
Synthesis and Characterization for Graphene Nanoribbons
The compound has also been used in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. In a study by S. Patil et al. (2012), 1-bromo-4-(1-methylcyclopropyl)benzene was synthesized and characterized, aiming to create graphene nanoribbons with controlled edge morphology. This application is significant for the advancement of nanotechnology and materials science (Patil et al., 2012).
Radical Formation in Heterogeneous Catalysis
Research by J. A. Levinson et al. (2001) delved into the reactions of bromomethylcyclopropane, a related compound, on oxygen-covered surfaces. This study provided insights into the lifetimes of radical intermediates, crucial for understanding heterogeneous oxidation catalysis (Levinson et al., 2001).
Electrophilic Additions and Cycloaddition Reactions
The compound has been used in studies investigating electrophilic additions and cycloaddition reactions. For instance, research by Gon-Ann Lee et al. (2009) explored the [2+2] dimerization of 1-bromo-2-phenylcyclopropene, a structurally similar molecule, indicating the broader chemical reactivity that 1-Bromo-4-(1-methylcyclopropyl)benzene could exhibit (Lee et al., 2009).
Mecanismo De Acción
The mechanism of action for bromobenzenes typically involves a two-step process. The first step is the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged arenium intermediate. The second step involves the removal of a proton from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-4-(1-methylcyclopropyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWSCKXHKZOLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1-methylcyclopropyl)benzene | |
CAS RN |
40780-08-3 | |
| Record name | 1-bromo-4-(1-methylcyclopropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2473556.png)
![2-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473560.png)
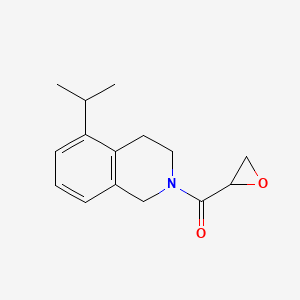
![N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2473562.png)

![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2473566.png)
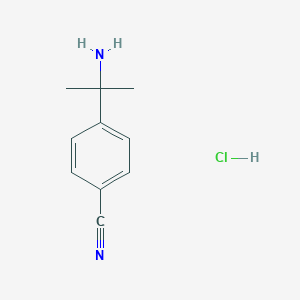
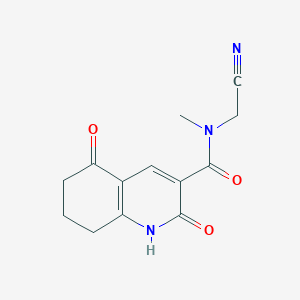
![Methyl [2-(4-methylphenyl)ethyl]carbamate](/img/structure/B2473571.png)
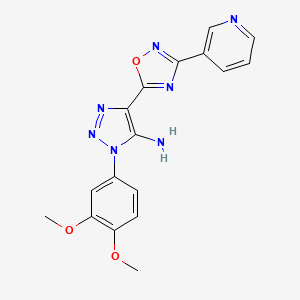
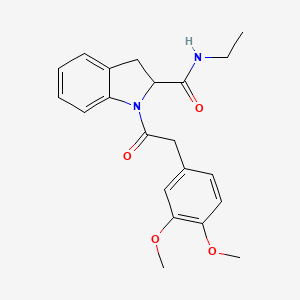
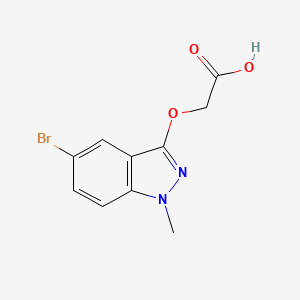
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2473578.png)
